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Compound of Interest

1-Boc-1,2,5,6-tetrahydropyridine-
Compound Name: S
3-carboxylic acid

Cat. No.: B1282151

An In-Depth Technical Guide to 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Introduction

1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic organic
compound that serves as a valuable building block in medicinal chemistry and pharmaceutical
development.[1][2] Its structure incorporates a tetrahydropyridine core, which is a common
motif in a wide range of biologically active molecules, and features two key functional groups: a
carboxylic acid and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This
strategic combination makes it a versatile intermediate for the synthesis of complex active
pharmaceutical ingredients (APIs).

The tetrahydropyridine scaffold is of significant interest for its presence in compounds targeting
neurological disorders.[3] The related saturated compound, piperidine-3-carboxylic acid
(nipecotic acid), is a known inhibitor of y-aminobutyric acid (GABA) uptake, highlighting the
potential of this structural class in neuroscience research.[4] The Boc protecting group provides
stability and allows for selective chemical transformations, making it an essential tool for multi-
step organic synthesis.[5] This guide provides a comprehensive overview of the properties,
synthesis, and applications of this important synthetic intermediate for researchers, scientists,
and drug development professionals.

Chemical and Physical Properties
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The fundamental properties of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid are

summarized below. While some specific physical data points are not widely published, typical

characteristics can be inferred from its structure and related compounds.

Table 1: Chemical Identifiers and Properties

Property Value Reference
CAS Number 86447-11-2 [61[71[8]
Molecular Formula C11H17NO4 [9]
Molecular Weight 227.26 g/mol [9]
1-[(tert-
butoxy)carbonyl]-1,2,5,6-
IUPAC Name o ) [2]
tetrahydropyridine-3-carboxylic
acid
Physical Form Solid [10]
Storage Temperature 2-8°C, Sealed in dry conditions  N/A

| Solubility | Insoluble in water; Soluble in organic solvents like DCM, THF, DMF | N/A |

Spectroscopic Profile

While specific spectra for this compound are not readily available in the literature, its

characteristic spectroscopic features can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data
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Expected Chemical Shift /

Technique Functional Group Frequency
1H NMR Carboxylic Acid (-COOH) > 10 ppm (broad singlet)
Alkene (-CH=C-) 5.5 - 6.5 ppm (multiplet)
Ring CHz and CH 2.0 - 4.0 ppm (multiple signals)
Boc group (-C(CHs)3) ~1.45 ppm (singlet, 9H)
13C NMR Carboxylic Acid Carbonyl 170 - 185 ppm
Boc Carbonyl 150 - 160 ppm
Alkene Carbons (-C=C-) 120 - 140 ppm
Boc Quaternary Carbon ~80 ppm
Ring Carbons (sp3) 20 - 50 ppm

IR Spectroscopy

O-H Stretch (Carboxylic Acid)

2500 - 3300 cm™1 (very broad)

C=0 Stretch (Carboxylic Acid)

1700 -1725cm™

C=0 Stretch (Boc Carbamate)

1680 - 1700 cm

| | C=C Stretch (Alkene) | 1640 - 1680 cm~t (medium) |

Synthesis and Experimental Protocols

Detailed synthetic procedures for 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid are not
extensively published. However, a plausible synthetic route can be constructed based on
standard organic chemistry transformations. Below is a representative protocol for its synthesis
and a subsequent, common reaction.

Plausible Synthesis of the Title Compound

This hypothetical two-step synthesis involves the N-Boc protection of a commercially available
tetrahydropyridine precursor, followed by carboxylation.
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Step 2: Ester Hydrolysis

Base (e.0., LIOH, NaOH)
Solvent (e.g., THF/Hz0)
Followed by Acidic Workup

1-Boc-1,2,5,6-tetrahydro-
pyridine-3-carboxylic acid
(Final Product)

1,2,5,6-Tetrahydropyridine
“3-carboxylic acid ester

Click to download full resolution via product page

Plausible synthetic workflow for the title compound.

Experimental Protocol: N-Boc Protection (Adapted from similar reactions[11][12])

» Dissolution: Dissolve the starting material, a 1,2,5,6-tetrahydropyridine-3-carboxylic acid
ester (1.0 eq), in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane
(DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

« Addition of Base: Add a non-nucleophilic base, such as triethylamine (NEts, 1.2 eq) or
diisopropylethylamine (DIPEA), to the solution and stir.

e Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Bocz0, 1.1 eq) to the reaction mixture,
either as a solid or dissolved in a small amount of the reaction solvent.

¢ Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction
progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

o Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in an organic
solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 0.1 N HCI), water,
and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. The resulting crude N-Boc protected ester can be
purified by flash column chromatography.
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Experimental Protocol: Saponification (Ester Hydrolysis) (Adapted from similar reactions[4])

Dissolution: Dissolve the purified N-Boc protected ester (1.0 eq) in a mixture of THF and
water.

Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0 eq) or
sodium hydroxide (NaOH), to the mixture.

Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis
indicates complete consumption of the ester.

Acidification: Cool the mixture in an ice bath and carefully acidify to a pH of ~3-4 using a
cold, dilute acid solution (e.g., 1N HCI).

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SOa4, filter,
and concentrate in vacuo to yield the final carboxylic acid product.

Representative Downstream Reaction: Amide Bond
Formation

The carboxylic acid moiety is an excellent handle for forming amide bonds, a critical linkage in
many pharmaceutical agents.

Experimental Protocol: Amide Coupling using HATU (Adapted from standard coupling
procedures[13])

Activation: In a dry flask under an inert atmosphere, dissolve 1-Boc-1,2,5,6-
tetrahydropyridine-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in
anhydrous dimethylformamide (DMF).

Pre-activation: Stir the solution at room temperature for 15-30 minutes. This step forms the
activated ester intermediate.

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
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e Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction
progress by TLC or LC-MS.

» Work-up and Purification: Upon completion, quench the reaction with water and extract the
product with an appropriate organic solvent. The crude product can then be purified via
column chromatography to yield the desired amide.

Biological Significance and Applications in Drug
Development

This compound is primarily used as a scaffold or intermediate in the synthesis of more complex
molecules with potential therapeutic value. Its utility stems from several key features.

o Versatile Scaffold: The tetrahydropyridine ring is a privileged structure in medicinal chemistry,
found in numerous compounds targeting the central nervous system.[14] Derivatives have
been investigated as muscarinic agonists for potential use in treating neurological conditions
like Alzheimer's disease and schizophrenia.[3][15]

o Orthogonal Functionality: The molecule possesses two distinct reactive sites: the carboxylic
acid and the Boc-protected amine. The Boc group is stable under the basic or neutral
conditions used for amide coupling at the carboxylic acid site.[13] It can later be selectively
removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the secondary
amine, which can then undergo further reactions like alkylation or another amide coupling.
[16][17] This "orthogonal” reactivity is fundamental to building complex molecules in a
controlled, stepwise manner.

» Bioisostere and Conformational Constraint: The tetrahydropyridine ring can act as a
bioisostere for other chemical groups and introduces a degree of conformational rigidity,
which can be crucial for selective binding to biological targets like enzymes or receptors.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxylic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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